1,6-Dibromo-2-(cyanomethoxy)naphthalene
Description
1,6-Dibromo-2-(cyanomethoxy)naphthalene is a brominated naphthalene derivative featuring a cyanomethoxy (-OCH₂CN) substituent at the 2-position and bromine atoms at the 1- and 6-positions. This compound’s synthesis likely involves bromination and etherification steps, similar to methods described for related structures in patents .
Properties
Molecular Formula |
C12H7Br2NO |
|---|---|
Molecular Weight |
341.00 g/mol |
IUPAC Name |
2-(1,6-dibromonaphthalen-2-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H7Br2NO/c13-9-2-3-10-8(7-9)1-4-11(12(10)14)16-6-5-15/h1-4,7H,6H2 |
InChI Key |
FIDLYKURQIGZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)OCC#N)C=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
1,6-Dibromo-2-naphthol
1,6-Dibromo-2-(cinnamyloxy)naphthalene
- Structure : Cinnamyloxy (-OCH₂CH=CHPh) group at the 2-position.
- Molecular Formula : C₂₃H₁₇BrO .
- Key Properties: Melting point 166–167°C; bulkier substituent reduces crystallinity compared to smaller groups like cyanomethoxy.
- Synthesis : Purified via flash chromatography (petroleum ether/ethyl acetate = 200:1) .
6,6′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene
- Structure : Binaphthalene core with methoxy (-OCH₃) groups at 2,2′-positions.
- Molecular Formula : C₂₂H₁₆Br₂O₂ .
- Key Properties : Higher molecular weight (472.176 g/mol) and rigidity due to the binaphthalene structure. Likely used in asymmetric catalysis .
Physicochemical Properties
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